2-Bromo-3-iodo-4,6-dimethylpyridine

Übersicht

Beschreibung

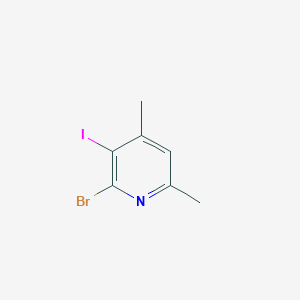

2-Bromo-3-iodo-4,6-dimethylpyridine is a heterocyclic organic compound with the molecular formula C7H7BrIN It is a derivative of pyridine, characterized by the presence of bromine and iodine atoms at the 2nd and 3rd positions, respectively, and methyl groups at the 4th and 6th positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-iodo-4,6-dimethylpyridine typically involves halogenation reactions. One common method is the sequential halogenation of 4,6-dimethylpyridine. Initially, bromination is performed using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 2nd position. Subsequently, iodination is carried out using iodine or an iodinating agent like iodine monochloride (ICl) to introduce the iodine atom at the 3rd position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-iodo-4,6-dimethylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used under basic conditions (e.g., K2CO3) in solvents like tetrahydrofuran (THF).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-3-iodo-4,6-dimethylpyridine serves as a versatile building block in organic synthesis. Its halogen substituents (bromine and iodine) make it an ideal candidate for various chemical transformations:

- Nucleophilic Substitution Reactions : The bromine and iodine atoms can be replaced with other nucleophiles, allowing the synthesis of diverse pyridine derivatives. Common reagents used include sodium methoxide and potassium tert-butoxide.

- Cross-Coupling Reactions : This compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira reactions, facilitating the formation of biaryl compounds and other complex structures. Palladium catalysts are typically employed in these reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Typical Conditions |

|---|---|---|

| Nucleophilic Substitution | Replacement of halogens with nucleophiles | NaOMe or KOtBu in suitable solvent |

| Suzuki-Miyaura Coupling | Formation of biaryl compounds | Pd(PPh₃)₄ catalyst, K₂CO₃ base |

| Sonogashira Coupling | Synthesis of alkynes | Pd catalyst, base (e.g., K₂CO₃) |

Medicinal Chemistry

The compound's structural features suggest potential biological activities that are being explored in medicinal chemistry:

- Antimicrobial Activity : Preliminary studies indicate that halogenated pyridines can exhibit antimicrobial properties. The presence of both bromine and iodine may enhance this activity through specific interactions with microbial targets.

- CYP Enzyme Inhibition : Research indicates that similar compounds can act as inhibitors for cytochrome P450 enzymes, which are crucial in drug metabolism. This suggests that this compound may have implications in drug development as a lead compound for designing new therapeutics.

Material Science

In material science, this compound is being investigated for its potential use in the synthesis of novel materials:

- Conductive Polymers : Its ability to participate in polymerization reactions makes it a candidate for developing conductive polymers with applications in electronics.

- Optoelectronic Devices : The unique electronic properties imparted by the halogen substituents may facilitate the creation of materials suitable for optoelectronic applications.

Case Study 1: Synthesis of Biaryl Compounds

In a study published in Journal of Organic Chemistry, researchers utilized this compound in a Suzuki-Miyaura coupling reaction to synthesize various biaryl derivatives. The reaction demonstrated high yields and selectivity, underscoring the compound's utility as a synthetic intermediate.

Case Study 2: Antimicrobial Screening

A recent investigation into the antimicrobial properties of halogenated pyridines included this compound. The results indicated significant activity against several bacterial strains, suggesting its potential as a scaffold for developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-iodo-4,6-dimethylpyridine depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various reaction pathways. The presence of bromine and iodine atoms makes it a versatile intermediate for cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. The methyl groups at the 4th and 6th positions provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-4,6-dimethylpyridine: Lacks the iodine atom at the 3rd position.

3-Iodo-4,6-dimethylpyridine: Lacks the bromine atom at the 2nd position.

2,3-Dibromo-4,6-dimethylpyridine: Contains bromine atoms at both the 2nd and 3rd positions instead of iodine.

Uniqueness

2-Bromo-3-iodo-4,6-dimethylpyridine is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for diverse functionalization possibilities, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

2-Bromo-3-iodo-4,6-dimethylpyridine is a halogenated pyridine derivative with a unique structure that positions it as a compound of interest in medicinal chemistry and biological research. This article explores its biological activity, including its potential as an enzyme inhibitor and its interactions with various biological targets.

Chemical Structure and Properties

The compound has the molecular formula C7H7BrI and features both bromine and iodine substituents on the pyridine ring, which significantly influence its chemical reactivity and biological interactions. The presence of these halogens can enhance binding affinity to biological targets through various interactions such as hydrogen bonding.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. The halogen substituents can facilitate interactions with active sites of enzymes, potentially altering their catalytic activity. For instance, studies have shown that similar compounds can inhibit enzymes involved in critical metabolic pathways, suggesting a similar potential for this compound .

Antimicrobial Properties

The compound's structural similarity to known antimicrobial agents raises questions about its efficacy against bacterial strains. Preliminary studies suggest that halogenated pyridines exhibit antimicrobial properties, possibly through mechanisms involving disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Case Studies

- Antibacterial Activity : A study explored the antibacterial effects of various halogenated pyridines, including this compound. The findings indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibiotic candidate .

- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

Eigenschaften

IUPAC Name |

2-bromo-3-iodo-4,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrIN/c1-4-3-5(2)10-7(8)6(4)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLNGCQCYJPFKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1I)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543427 | |

| Record name | 2-Bromo-3-iodo-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104830-09-3 | |

| Record name | 2-Bromo-3-iodo-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.